2-amino-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Overview
Description
2-amino-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with 2-amino-3-cyano-4H-chromene derivatives under specific conditions to yield the final product. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and cyano groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
2-amino-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 2-amino-4-[3-(4-methylphenyl)-1H-pyrazol-4-yl]-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Uniqueness
The presence of the 4-fluorophenyl group in 2-amino-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile distinguishes it from similar compounds. This fluorine substitution can significantly impact the compound’s chemical reactivity, biological activity, and overall properties, making it unique and valuable for specific applications.
Properties
Molecular Formula |
C25H19FN4O2 |
---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
2-amino-4-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C25H19FN4O2/c26-17-8-6-15(7-9-17)24-19(13-29-30-24)22-18(12-27)25(28)32-21-11-16(10-20(31)23(21)22)14-4-2-1-3-5-14/h1-9,13,16,22H,10-11,28H2,(H,29,30) |
InChI Key |
MTXLHOVGCJYXCO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1OC(=C(C2C3=C(NN=C3)C4=CC=C(C=C4)F)C#N)N)C5=CC=CC=C5 |
Origin of Product |
United States |
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